Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate
Description
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic organic compound featuring a fused cyclopropane-oxetane core. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol (CAS 335599-07-0) . The "trans" designation indicates the stereochemical arrangement of substituents across the bicyclic system. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for orienting pharmacophores in three-dimensional space due to its rigid scaffold . It is commercially available in high-purity grades (≥95%) and can be customized for industrial applications .
Structure
3D Structure
Properties
IUPAC Name |
ethyl (1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6+,7? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAESUVRCRNJFDR-MEKDEQNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate can be synthesized through various chemical reactions. One common method involves the cyclopropanation of ethyl diazoacetate with a suitable olefin under the influence of a rhodium catalyst . The reaction conditions typically include low catalyst loadings and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. This method allows for better control over reaction parameters and scalability . The compound is then purified through distillation or chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions, which are essential for constructing intricate molecular architectures .
Table 1: Key Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids, ketones |
| Reduction | Lithium aluminum hydride | Alcohols |
| Nucleophilic Substitution | Sodium methoxide or potassium tert-butoxide | Substituted oxirane derivatives |
Biological Research
Enzyme Mechanisms
In biological studies, this compound is utilized to probe enzyme mechanisms, particularly those involving epoxide intermediates. Its ability to form covalent adducts with nucleophilic sites on proteins allows researchers to investigate catalytic processes and reaction pathways in biochemistry .
Case Study: Enzyme Interaction Studies
A study highlighted the use of this compound in investigating epoxide metabolism, revealing insights into enzyme specificity and activity modulation .
Pharmaceutical Applications
Potential Pharmacological Agents
Research indicates that derivatives of this compound exhibit promising pharmacological properties. For instance, studies on its analogs have shown potential as ligands for histamine receptors (H3 and H4), suggesting applications in treating allergic reactions and other histamine-related conditions .
Table 2: Pharmacological Properties of Derivatives
| Compound Name | Target Receptor | Activity Type | EC50 (nM) |
|---|---|---|---|
| (±)-Ethyl 4-Hydroxy-2-oxabicyclo[3.1.0]hexane-6-carboxylate | hH4R | Antagonist | ≥110 |
| Trans-isomers | hH4R | Partial Agonist | Variable |
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials such as polymers and resins with unique properties. Its versatility makes it a key building block in the production of various industrial compounds .
Mechanism of Action
The mechanism of action of ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations: Oxa vs. Aza Derivatives
A key structural analog is ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, where the oxygen atom in the oxetane ring is replaced by nitrogen. For example, its hydrochloride salt (CAS 1211510-15-4) has a molecular weight of 191.66 g/mol . The azabicyclo variant is widely used in drug discovery, such as in allosteric inhibitors of mutant isocitrate dehydrogenase, where it enhances target binding through nitrogen-mediated interactions .
Key Differences:
- Reactivity : The nitrogen in azabicyclo derivatives allows for further functionalization (e.g., sulfonamide or acyl chloride reactions) .
- Synthesis : Azabicyclo compounds are synthesized via dirhodium-catalyzed reactions with high diastereoselectivity (>95%), while oxabicyclo derivatives often require esterification or hydrolysis steps .
Substituent Modifications
Benzyl-Substituted Derivatives
- Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate (CAS 1315366-98-3, C₁₆H₂₀O₃) incorporates a benzyloxy group at position 3.
- Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS 146726-13-8, C₁₅H₁₅NO₄) adds two ketone groups and a benzyl substituent, altering electronic properties and enabling nucleophilic attacks at the carbonyl positions .
Fluorinated and tert-Butyl Derivatives
- Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate (CAS 1823316-44-4, C₁₆H₁₉FO₃) introduces fluorine, enhancing metabolic stability and electronegativity .
- tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS 56020-69-0, C₁₀H₁₆O₃) replaces the ethyl ester with a bulkier tert-butyl group, improving steric hindrance and solubility in nonpolar solvents .
Stereochemical Variants
The stereochemistry of substituents significantly impacts biological activity. For example:
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate | C₈H₁₂O₃ | 156.18 | 335599-07-0 | Oxetane ring, trans stereochemistry |
| Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate HCl | C₈H₁₄ClNO₂ | 191.66 | 1211510-15-4 | Nitrogen substitution, hydrochloride |
| Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate | C₁₆H₂₀O₃ | 260.33 | 1315366-98-3 | Benzyloxy group, lipophilic |
| tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | C₁₀H₁₆O₃ | 184.23 | 56020-69-0 | tert-Butyl ester, steric bulk |
Biological Activity
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound notable for its unique structural and functional properties, which confer various biological activities. This article explores its synthesis, biological mechanisms, pharmacological potential, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
This compound has a molecular formula of C₈H₁₂O₃ and a molecular weight of approximately 156.18 g/mol. Its structure includes an oxabicyclic framework characterized by a carboxylate functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Synthesis Methods:
The compound can be synthesized through various methods, including:
- Intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis.
- Gabriel synthesis , which involves the reaction of suitable precursors under controlled conditions.
These methods yield high-purity compounds suitable for further biological evaluation .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as:
- A substrate or inhibitor in enzyme-catalyzed reactions, binding to the active site and modulating enzymatic activity .
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial properties : It has shown potential in inhibiting bacterial growth.
- Antiviral applications : The compound serves as a precursor in synthesizing antiviral medications, including protease inhibitors .
Case Studies
- Antiviral Activity : this compound has been explored as an intermediate in the synthesis of antiviral agents such as boceprevir and PF-07321332, demonstrating significant efficacy against viral infections .
- Receptor Interaction Studies : A study evaluated the compound's interaction with histamine receptors (hH3R and hH4R), revealing that trans-diastereomers exhibited superior antagonistic activity compared to their cis counterparts, suggesting potential applications in treating allergic conditions .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₈H₁₂O₃ | Unique bicyclic structure with carboxylate functional group |
| Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate | C₉H₁₃N₁O₃ | Contains nitrogen; exhibits different biological activities |
| 6-Oxabicyclo[3.1.0]hexane | C₆H₈O | Lacks ethyl group; different reactivity profile |
Future Directions
The biological profile of this compound is still under exploration, with ongoing studies aimed at elucidating its pharmacological potential and mechanisms of action. Future research may focus on:
- In vivo studies to assess therapeutic efficacy.
- Mechanistic studies to understand its interactions at the molecular level.
Q & A
Q. What are the common synthetic routes for Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate, and how do reaction conditions influence yield and selectivity?
- Methodological Answer : The compound is synthesized via cyclopropanation reactions, such as dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. Key variables include:
- Catalyst loading : Optimal yields (up to 66%) are achieved at 0.005 mol% dirhodium(II) catalyst .
- Solvent : Polar aprotic solvents (e.g., THF) enhance selectivity for the bicyclic framework.
- Temperature : Reactions typically proceed at ambient to slightly elevated temperatures (25–50°C).
Photochemical [2+2] cycloaddition is an alternative route, offering stereochemical control but requiring UV light and specialized equipment .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield Range | Selectivity Notes |
|---|---|---|---|
| Dirhodium(II)-Catalyzed | THF, 0.005 mol% Rh₂ | 8–66% | Favors trans stereoisomer |
| Photochemical | UV light, CH₂Cl₂ | 15–40% | Requires rigid temperature control |
Q. How does the bicyclic framework influence the compound’s reactivity in substitution and cycloaddition reactions?
- Methodological Answer : The bicyclo[3.1.0]hexane core introduces ring strain (cyclopropane fusion), enhancing electrophilicity at the ester carbonyl group. Key reactivity observations:
- Substitution Reactions : Fluorine substituents (e.g., in difluoro analogs) stabilize transition states via electron-withdrawing effects, accelerating nucleophilic attacks (e.g., hydrolysis or aminolysis) .
- Cycloadditions : The strained cyclopropane ring participates in [2+2] or Diels-Alder reactions, with regioselectivity influenced by substituent positioning .
Q. What spectroscopic techniques are most effective for structural elucidation and purity assessment?
- Methodological Answer :
- NMR : ¹H/¹³C NMR resolves stereochemistry (e.g., trans vs. cis configurations). Key signals: cyclopropane protons (δ 2.5–3.5 ppm) and ester carbonyl (δ 170–175 ppm) .
- X-ray Crystallography : Critical for confirming absolute stereochemistry and hydrogen-bonding interactions in crystal lattices .
- HPLC-MS : Used to assess purity (>95% for biological studies) and detect degradation products .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination) impact binding affinity in enzyme inhibition studies?
- Methodological Answer : Fluorination at the 3-position enhances binding to biological targets (e.g., IDH1 mutants) by:
- Increasing lipophilicity (logP improvement by ~0.5 units).
- Stabilizing dipole interactions via C–F bonds (e.g., in kinase active sites) .
Table 2 : Fluorinated vs. Non-Fluorinated Analogs
| Compound | Target Affinity (IC₅₀) | logP | Notes |
|---|---|---|---|
| Ethyl trans-3-oxabicyclo[...]-carboxylate | 1.2 µM | 1.8 | Baseline activity |
| 3,3-Difluoro derivative | 0.3 µM | 2.3 | Enhanced selectivity for IDH1 |
Q. What computational methods are used to predict stereochemical outcomes of reactions involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states to predict enantioselectivity in cyclopropanation (e.g., dirhodium-catalyzed pathways) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories (e.g., THF vs. DCM) .
- Docking Studies : Predict binding modes in enzyme pockets (e.g., for antiviral applications) .
Q. How can researchers resolve contradictions in reported yields for dirhodium-catalyzed cyclopropanation?
- Methodological Answer : Discrepancies in yields (8–66%) arise from:
- Catalyst Purity : Commercial dirhodium(II) catalysts vary in ligand composition (e.g., Rh₂(OAc)₄ vs. Rh₂(esp)₂).
- Substrate Ratios : Excess ethyl diazoacetate (>1.5 eq.) improves conversion but risks side reactions.
- Workup Protocols : Silica gel chromatography may degrade sensitive intermediates; alternative purification (e.g., recrystallization) is recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
